Amifampridine-d3 chemical structure and properties
Amifampridine-d3 chemical structure and properties
An In-depth Technical Guide to Amifampridine-d3
Introduction
Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potassium channel blocker used for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton myasthenic syndrome (LEMS).[1][2] LEMS is an autoimmune condition where the body's own antibodies attack voltage-gated calcium channels on presynaptic nerve terminals, impairing the release of the neurotransmitter acetylcholine and leading to muscle weakness.[1][3] Amifampridine counteracts this by prolonging the nerve signal, thereby enhancing acetylcholine release.[2][3][4][5]
Amifampridine-d3 is the deuterium-labeled analogue of Amifampridine. Deuterated compounds are frequently used in research and clinical studies, particularly in pharmacokinetic analyses, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism, which is useful for mass spectrometry-based quantification and for investigating metabolic pathways. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies related to Amifampridine-d3.
Chemical Structure and Properties
Amifampridine-d3 is structurally identical to Amifampridine, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This substitution minimally affects the molecule's chemical properties but results in a higher molecular weight.
Table 1: Physicochemical Properties of Amifampridine and Amifampridine-d3
| Property | Amifampridine | Amifampridine-d3 | Reference |
| IUPAC Name | pyridine-3,4-diamine | pyridine-3,4-diamine-d3 | [6] |
| Synonyms | 3,4-Diaminopyridine; 3,4-DAP | 3,4-Diaminopyridine-d3 | [1][7] |
| CAS Number | 54-96-6 | 2732980-95-7 | [2][7] |
| Molecular Formula | C₅H₇N₃ | C₅H₄D₃N₃ | [2][6] |
| Molecular Weight | 109.13 g/mol | ~112.15 g/mol | [2][6] |
| Melting Point | 218-220 °C (decomposes) | Not reported (expected to be similar) | [2] |
| Water Solubility | 25 g/L at 20 °C; freely soluble | Not reported (expected to be similar) | [1][2] |
| logP | -0.48 to -0.9 | Not reported (expected to be similar) | [1] |
| pKa (Strongest Basic) | 9.25 | Not reported (expected to be similar) | [1] |
Note: Properties for Amifampridine-d3 are largely inferred from Amifampridine, with the exception of molecular formula and weight.
Mechanism of Action: Signaling Pathway
Amifampridine's therapeutic effect stems from its role as a broad-spectrum, voltage-gated potassium (Kv) channel blocker.[5][7] In the presynaptic nerve terminal, the efflux of potassium ions through these channels is crucial for repolarizing the cell membrane and terminating the action potential. By blocking these channels, Amifampridine prolongs the depolarization of the presynaptic membrane.[1][2][8]
This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium ions into the nerve terminal.[3] The elevated intracellular calcium concentration enhances the exocytosis of vesicles containing acetylcholine (ACh), resulting in a greater release of ACh into the synaptic cleft.[1][4] This increased availability of ACh at the neuromuscular junction helps to overcome the signal transmission deficit seen in LEMS, thereby improving muscle contraction and strength.[8]
Caption: Mechanism of action of Amifampridine at the neuromuscular junction.
Pharmacokinetics
Amifampridine is rapidly absorbed after oral administration, with bioavailability reported between 93-100%.[1][2] It is extensively metabolized, primarily by N-acetyltransferase 2 (NAT2), to an inactive metabolite, 3-N-acetyl-amifampridine.[1] Genetic variations in NAT2 can affect systemic exposure, with "slow acetylators" potentially having higher drug concentrations.[4][6]
Table 2: Pharmacokinetic Parameters of Amifampridine
| Parameter | Value | Reference |
| Bioavailability | 93-100% | [1][2] |
| Time to Peak Plasma (Tmax) | 0.6 - 1.3 hours | [1][4] |
| Plasma Protein Binding | ~25% | [1] |
| Metabolism | Acetylation via NAT2 | [1] |
| Elimination Half-Life | 2.5 - 4.2 hours | [1][2] |
| Route of Elimination | Primarily renal (>93%) | [1] |
| Unchanged in Urine | ~19% | [1][2] |
Experimental Protocols
Synthesis of Amifampridine Phosphate
The synthesis of Amifampridine often starts from a commercially available precursor, which is then converted to the free base and subsequently to the more stable phosphate salt.[9][10] The phosphate salt formulation is preferred for pharmaceutical use due to its stability and high water solubility.[2][10]
A common synthetic route involves the reduction of a nitro group to an amine. A general protocol for producing the phosphate salt is as follows:
-
Reduction: 3-nitropyridin-4-amine is hydrogenated using a palladium on carbon (Pd/C) catalyst in a solvent mixture like methanol and tetrahydrofuran (THF). The reaction proceeds until the uptake of hydrogen ceases, indicating the conversion of the nitro group to an amino group, yielding Amifampridine (3,4-diaminopyridine) free base.[9]
-
Salt Formation: The resulting Amifampridine base is dissolved in an alcoholic solvent.[10]
-
Precipitation: An aqueous solution of concentrated phosphoric acid is added to the alcoholic solution of the base. This causes the Amifampridine phosphate salt to precipitate out of the solution.[10]
-
Isolation: The precipitated salt is then isolated, typically through filtration, and dried to yield the final product.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amifampridine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Table 3, Key Characteristics of Amifampridine Phosphate - Amifampridine phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. EP3696169A1 - Manufacturing process for amifampridine phosphate - Google Patents [patents.google.com]
